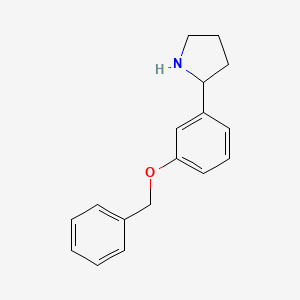
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride is an organic compound that features a trifluoromethyl group, a methoxy group, and a methanesulfonyl chloride group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride typically involves the introduction of the methanesulfonyl chloride group to a pre-existing aromatic compound. One common method involves the reaction of (3-Methoxy-4-(trifluoromethyl)phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound.
科学的研究の応用
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and biaryl compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
類似化合物との比較
Similar Compounds
- (4-Trifluoromethyl)phenylmethanesulfonyl chloride
- (3-Methoxyphenyl)methanesulfonyl chloride
- (4-Methoxy-3-(trifluoromethyl)phenyl)methanesulfonyl chloride
Uniqueness
(3-Methoxy-4-(trifluoromethyl)phenyl)methanesulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly useful in specific synthetic applications where these properties are advantageous.
特性
分子式 |
C9H8ClF3O3S |
|---|---|
分子量 |
288.67 g/mol |
IUPAC名 |
[3-methoxy-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClF3O3S/c1-16-8-4-6(5-17(10,14)15)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 |
InChIキー |
QCGMFZDHFNDTOF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CS(=O)(=O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
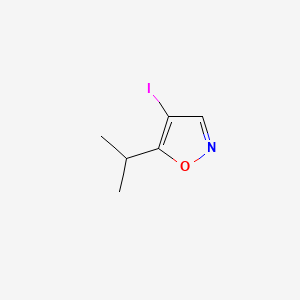

![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
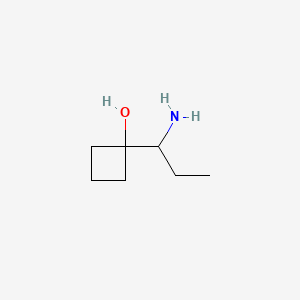
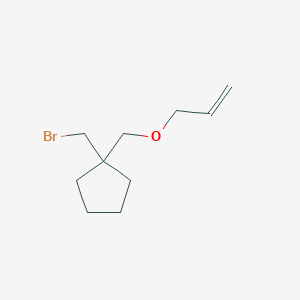
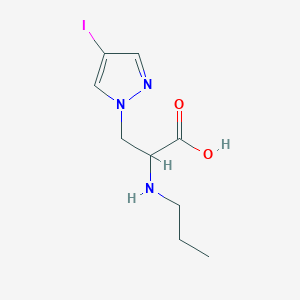
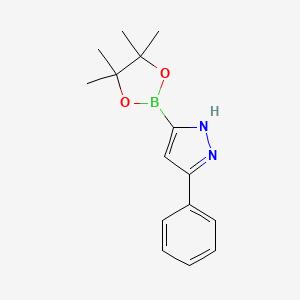
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
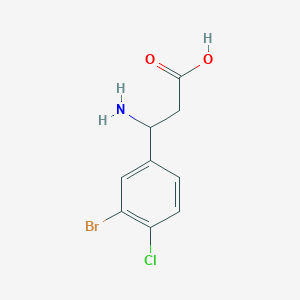
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)

